molecular formula C23H30O3 B14655425 4-(Pentyloxy)phenyl 4-pentylbenzoate CAS No. 53132-12-0

4-(Pentyloxy)phenyl 4-pentylbenzoate

Cat. No.: B14655425
CAS No.: 53132-12-0
M. Wt: 354.5 g/mol
InChI Key: FXTLKXQXPVZOBH-UHFFFAOYSA-N
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Description

4-(Pentyloxy)phenyl 4-pentylbenzoate is an ester derivative characterized by two pentyl chains: one as a pentyloxy substituent on the phenyl ring and the other as a pentyl group attached to the benzoate moiety. Such structures are often explored in materials science, particularly for liquid crystalline applications, due to their ability to form ordered phases through intermolecular interactions .

Properties

CAS No.

53132-12-0

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-pentylbenzoate

InChI

InChI=1S/C23H30O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI Key

FXTLKXQXPVZOBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)phenyl 4-pentylbenzoate typically involves the esterification reaction between 4-pentylbenzoic acid and 4-pentyloxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 4-(Pentyloxy)phenyl 4-pentylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pentyloxy)phenyl 4-pentylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-pentylbenzoate primarily involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release 4-pentylbenzoic acid and 4-pentyloxyphenol, which can further interact with biological molecules. The liquid crystalline properties of the compound also play a role in its mechanism of action, particularly in applications related to optical electronics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Alkoxy Chain Variations

  • 4-(Hexyloxy)phenyl 4-Pentylbenzoate (CAS 50802-52-3): This compound differs by a hexyloxy group instead of pentyloxy. Molecular Formula: C24H32O3 Molecular Weight: 368.5 g/mol
  • 4-{[4-(Octyloxy)benzoyl]oxy}phenyl 4-(Octyloxy)benzoate :
    With octyloxy chains, this compound exhibits significantly higher molecular weight (574.76 g/mol) and hydrophobicity, likely favoring smectic or nematic liquid crystalline phases over shorter-chain analogs .

Functional Group Modifications

  • Molecular Formula: C22H24O5 Molecular Weight: 368.4 g/mol

Cyclohexyl and Polymerizable Derivatives

  • Its molecular weight (378.55 g/mol) surpasses linear-chain analogs, impacting thermal stability .
  • 4-(4-Pentylcyclohexyl)phenyl 4-(6-Prop-2-enoyloxyhexoxy)benzoate: Featuring an acryloyloxy group, this compound is polymerizable, enabling applications in stimuli-responsive materials. Its molecular weight (520.7 g/mol) reflects the balance between rigidity and reactivity .

Data Tables

Table 1: Physical and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Activity References
4-(Pentyloxy)phenyl 4-pentylbenzoate C23H30O3 ~354.5 (estimated) Pentyloxy, pentyl Not reported Liquid crystals (inferred)
4-(Hexyloxy)phenyl 4-pentylbenzoate C24H32O3 368.5 Hexyloxy, pentyl Not reported Material science
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid C21H21NO4 351.4 Isoxazole, pentyloxy 271–273 Antifungal intermediate
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate C26H34O2 378.55 Cyclohexyl, pentyl Not reported Liquid crystals

Key Findings and Insights

  • Chain Length vs. Properties : Longer alkoxy chains (e.g., hexyl, octyl) enhance hydrophobicity and mesophase stability in liquid crystals but may reduce solubility in polar solvents .
  • Functional Group Impact : Ketones and heterocycles (e.g., isoxazole) improve thermal stability and biological activity, whereas carboxylic acids increase polarity .
  • Biological Relevance : Pentyloxy-substituted compounds show promise in quorum sensing inhibition and anticancer applications, though activity varies with substituents .

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